{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
CAS No.: 853752-85-9
Cat. No.: VC21393827
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853752-85-9 |
|---|---|
| Molecular Formula | C20H24N2O2 |
| Molecular Weight | 324.4g/mol |
| IUPAC Name | [1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |
| Standard InChI | InChI=1S/C20H24N2O2/c1-15-8-7-9-16(2)20(15)24-13-6-5-12-22-18-11-4-3-10-17(18)21-19(22)14-23/h3-4,7-11,23H,5-6,12-14H2,1-2H3 |
| Standard InChI Key | YDAXDZHHVJVWGJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCCCCN2C3=CC=CC=C3N=C2CO |
Introduction
Molecular Formula:
CHNO
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the benzimidazole core: Typically achieved by condensation of o-phenylenediamine with carboxylic acids or their derivatives.
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Introduction of the 4-(2,6-dimethylphenoxy)butyl group: This step involves alkylation using a halogenated butyl derivative.
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Attachment of the methanol group: Achieved through selective hydroxymethylation.
While specific synthesis details for this compound were not directly available, similar benzimidazole derivatives follow these general steps .
Biological Activities
Benzimidazole derivatives are known for diverse pharmacological activities. Though specific data on this compound is unavailable, insights can be drawn from structurally related compounds:
Antimicrobial Activity
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Benzimidazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .
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The phenoxybutyl group may enhance lipophilicity, improving membrane penetration.
Anticancer Potential
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Benzimidazoles are studied as inhibitors of enzymes like dihydrofolate reductase (DHFR), critical for purine synthesis in cancer cells .
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Methanol substitution could influence binding affinity to target proteins.
Antifungal Effects
Related Studies:
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Antimicrobial Studies:
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Anticancer Studies:
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Molecular Docking:
Potential Applications
The compound has potential applications in:
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Pharmaceuticals: As a lead molecule for antimicrobials or anticancer drugs.
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Agriculture: As a fungicide or pesticide due to its structural similarity to known bioactive agents.
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Material Science: Functionalized benzimidazoles are used in organic electronics.
Limitations:
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Lack of direct experimental data specific to this compound.
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Limited understanding of its pharmacokinetics and toxicity profile.
Future Research:
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In vitro and in vivo studies: To evaluate its biological efficacy and safety.
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Structure-activity relationship (SAR): To optimize functional groups for enhanced activity.
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Formulation development: For targeted drug delivery systems.
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